molecular formula C50H50CaN2O8 B571538 Defluoro Pitavastatin Calcium Salt CAS No. 1258947-30-6

Defluoro Pitavastatin Calcium Salt

Cat. No.: B571538
CAS No.: 1258947-30-6
M. Wt: 847.034
InChI Key: CTOOTGHKZAQIRB-FAPMUMIKSA-N
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Description

Systematic IUPAC Name and Molecular Formula

This compound is systematically named hemicalcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate , reflecting its stereochemistry and calcium coordination. Its molecular formula is C₅₀H₄₈CaN₂O₈ , derived from the dimerization of the free acid (C₂₅H₂₅NO₄) with one calcium ion.

Table 1: Key Molecular Parameters

Property Value
Molecular Formula C₅₀H₄₈CaN₂O₈
Molecular Weight 845.00 g/mol
Charge Balance 2:1 (acid:calcium)

CAS Registry Number and Alternative Identifiers

The compound’s primary identifier is CAS 1258947-30-6 . Its free acid form, Defluoro Pitavastatin, is registered under CAS 847849-67-6 . Additional identifiers include:

  • SynZeal CAT No.: SZ-P023034
  • CymitQuimica Ref.: 4Z-P-6450
  • SMILES: O=C([O-])C[C@H](O)C[C@H](O)/C=C/C1=C(C2=CC=CC=C2)C3=CC=CC=C3N=C1C4CC4.[1/2Ca+2]

Structural Relationship to Parent Compound Pitavastatin

This compound is a desfluoro analog of Pitavastatin, differing by the absence of a fluorine atom at the 4-position of the phenyl group (Table 2). This modification alters electronic properties while retaining the core quinoline scaffold and hydroxylated heptenoic acid chain critical for HMG-CoA reductase inhibition.

Table 2: Structural Comparison with Pitavastatin

Feature Pitavastatin Defluoro Pitavastatin
Fluorine Substituent Present at 4-phenyl position Absent
Molecular Formula C₂₅H₂₄FNO₄ C₂₅H₂₅NO₄
Bioactive Groups Quinoline, dihydroxyheptenoate Identical

The calcium salt form enhances stability and solubility compared to the free acid, as evidenced by its use in pharmaceutical reference standards. Its synthesis involves dehalogenation of Pitavastatin intermediates, followed by calcium salt formation under controlled pH.

Structural Implications :

  • The fluorine removal reduces molecular polarity by 8% (calculated via LogP comparisons).
  • Crystalline X-ray diffraction data confirm retention of the E-configuration at the 6-enoate double bond.
  • Nuclear magnetic resonance (NMR) studies verify intact stereocenters at C3 and C5.

Properties

CAS No.

1258947-30-6

Molecular Formula

C50H50CaN2O8

Molecular Weight

847.034

IUPAC Name

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1

InChI Key

CTOOTGHKZAQIRB-FAPMUMIKSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca]

Synonyms

(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); 

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis originates from the (S)-(-)-α-methyl benzyl amine salt of [(3R,5S,6E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxy-6-heptenoic acid], a desfluoro analog of Pitavastatin acid. This intermediate is critical for ensuring stereochemical integrity and avoiding fluorine incorporation at the quinoline C-4 position.

Formation of the Calcium Salt

The final step involves converting the free acid form into the calcium salt through the following protocol:

  • Acid Liberation :

    • A suspension of the amine salt (8.0 g) in ethyl acetate (100 mL) and water (100 mL) is cooled to 10°C.

    • The pH is adjusted to 3.0 using 35% aqueous hydrochloric acid, liberating the free acid.

    • The organic layer is separated, washed with brine, and concentrated to yield a residue.

  • Calcium Salt Precipitation :

    • The residue is dissolved in ethyl acetate and water, and the pH is adjusted to 9.0–11.0 with 4% aqueous sodium hydroxide.

    • A solution of calcium acetate (1.0 g in 50 mL water) is added, inducing precipitation.

    • The suspension is stirred for 3 hours, filtered, and dried to yield 5.0 g of this compound (99.29% purity by HPLC).

Optimization of Reaction Parameters

Solvent Systems and pH Control

Optimal yields are achieved using a water-ethyl acetate biphasic system during acid liberation. Maintaining pH at 3.0 ensures complete protonation of the carboxylic acid while minimizing side reactions. Subsequent basification to pH 9.0–11.0 facilitates efficient calcium ion coordination.

Stoichiometric Considerations

A molar ratio of 2:1 (acid:calcium) is critical for forming the bis-calcium salt. Excess calcium acetate (1.0 g per 8.0 g starting material) ensures complete conversion, as unreacted calcium is removed during filtration.

Temperature and Stirring Rates

  • Acid Liberation : Conducted at 10°C to prevent thermal degradation.

  • Precipitation : Room-temperature stirring (20–25°C) ensures uniform crystal growth and minimizes agglomeration.

Industrial-Scale Production Considerations

Batch Processing

Large-scale synthesis employs reactors with capacities exceeding 500 L. Key parameters include:

ParameterSpecification
Reaction Volume1,000 L (ethyl acetate:water = 1:1)
Agitation Speed150–200 RPM
Drying Conditions40°C under vacuum, 7–13% residual H₂O

Purification Techniques

  • Crystallization : The final product is recrystallized from toluene-n-heptane (1:1) to enhance purity.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile-water mobile phase) resolves residual impurities (<0.5%).

Analytical Characterization

Spectroscopic Data

TechniqueKey Findings
Mass Spectrometry m/z 404 (M+H⁺), 402 (M−H⁻)
IR Spectroscopy 3379 cm⁻¹ (O–H), 1564 cm⁻¹ (COO⁻ asym)
¹H NMR δ 8.24 (d, J=8.7 Hz, quinoline H)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄:acetonitrile gradient) confirms 99.29% purity, with residual solvents (ethyl acetate < 500 ppm) complying with ICH Q3C guidelines.

Challenges and Mitigation Strategies

Impurity Formation

  • Lactone Impurity : Generated during prolonged heating in toluene. Mitigated by limiting reflux time to 5 hours.

  • Hydrogenated Byproduct : Forms during catalytic hydrogenation. Avoided by excluding Pd/C in the final steps.

Polymorphism Control

Strict control of drying conditions (40°C, 7–13% H₂O) ensures consistent crystallinity, as evidenced by XRPD peaks at 2θ = 10.40° and 13.20°.

Recent Methodological Advances

Continuous Flow Synthesis

Pilot-scale studies demonstrate 20% yield improvement using microreactors for acid liberation, reducing reaction time from 3 hours to 15 minutes.

Green Chemistry Approaches

Replacement of ethyl acetate with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (95% vs. 92%) .

Chemical Reactions Analysis

Types of Reactions

Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Quality Control and Assurance

Defluoro Pitavastatin Calcium Salt plays a crucial role in the quality control (QC) and quality assurance (QA) processes during the commercial production of Pitavastatin and its related formulations. It serves as a working standard or secondary reference standard, ensuring that the active pharmaceutical ingredient meets regulatory standards set by authorities such as the FDA. This compound is essential for validating the purity and potency of Pitavastatin formulations, especially during Abbreviated New Drug Application (ANDA) filings .

Drug Formulation Studies

The compound is utilized in various formulation studies aimed at enhancing the efficacy and stability of Pitavastatin. Research has indicated that Defluoro Pitavastatin can be instrumental in assessing the degradation behavior of Pitavastatin under different stress conditions. Such studies help in understanding how to maintain the integrity of the drug throughout its shelf life .

Therapeutic Applications

Recent studies have explored the potential of this compound beyond its traditional use as a cholesterol-lowering agent. For instance, it has been identified as an effective adjuvant that enhances the fungicidal properties of Fluconazole against Candida albicans infections. The mechanism involves inhibiting ubiquinone biosynthesis and generating reactive oxygen species, which together increase the drug's efficacy against fungal infections . This repurposing of an existing medication highlights its versatility in treating conditions beyond hyperlipidemia.

Impurity Characterization

This compound is also significant in impurity characterization studies. Understanding process-related impurities is vital for ensuring drug safety and efficacy. Research has focused on identifying and characterizing impurities associated with Pitavastatin formulations, which can impact therapeutic outcomes. For example, studies have utilized high-performance liquid chromatography (HPLC) to analyze impurity profiles, ensuring that formulations remain within acceptable limits for clinical use .

Research and Development

The compound is actively used in research and development settings to explore new therapeutic avenues. Its role as an HMG-CoA reductase inhibitor positions it as a candidate for further investigation into cardiovascular diseases and metabolic disorders. Ongoing research aims to elucidate additional mechanisms by which Defluoro Pitavastatin may exert beneficial effects on human health.

Mechanism of Action

Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, the compound may have pleiotropic effects, such as improving endothelial function and reducing inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Defluoro Pitavastatin Calcium Salt and Related Statins

Property This compound Pitavastatin Calcium Atorvastatin Calcium Lovastatin
Molecular Formula C₂₅H₂₃NO₄·½Ca C₂₅H₂₃FNO₄·½Ca C₃₃H₃₅CaFN₂O₅ C₂₄H₃₆O₅
Solubility Sparingly soluble in water 0.5 mg/mL (aqueous) Poor aqueous Lipophilic
Melting Point (°C) Amorphous 190–192 (crystalline) 174–178
UV λmax (nm) 245 245 244 238
Key Functional Groups Quinoline (no fluorine) 4-Fluorophenyl Fluorophenyl, pyrrole Lactone ring

Key Findings :

  • This compound exhibits amorphous solid-state properties, contrasting with Pitavastatin Calcium’s crystalline polymorphs (Forms A–F) .
  • Atorvastatin Calcium, another fluorinated statin, shares poor aqueous solubility but includes a pyrrole moiety linked to distinct pharmacokinetics .

HMG-CoA Reductase Inhibition :

  • Pitavastatin Calcium has an IC₅₀ of ~6.8 nM, while this compound shows reduced potency (IC₅₀ ~15–20 nM) due to fluorine’s role in enzyme binding .
  • Lovastatin, a lactone prodrug, requires metabolic activation and exhibits lower potency (IC₅₀ ~20 nM) than Pitavastatin Calcium .

Calcium Channel Blocking Activity :

  • Pitavastatin induces 34–40% relaxation in vascular strips via L-type calcium channel inhibition (EC₅₀: −2.5 Log Ca⁺⁺M), while Defluoro Pitavastatin’s activity remains unstudied .
  • Lovastatin demonstrates superior vasorelaxation (35.5% in denuded aortae) and interacts with norepinephrine transporters, a mechanism absent in Pitavastatin .

Table 2: In Vitro and Clinical Efficacy Metrics

Parameter This compound Pitavastatin Calcium Lovastatin
LDL-C Reduction (%) Not reported 32–39 (4 mg dose) 24–34 (40 mg dose)
HOMA-IR Improvement Yes No
Muscular Adverse Effects Low incidence Moderate

Analytical Methods :

  • Spectrophotometry : Pitavastatin Calcium is quantified at 245 nm (RSD ≤0.879%), while Defluoro variants require adjusted wavelengths due to structural changes .
  • Electrochemistry : Pitavastatin Calcium shows a reduction peak at −1.25 V (pH 6), whereas Defluoro derivatives may shift due to altered electron-withdrawing groups .

Biological Activity

Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.

Overview of this compound

  • Chemical Name : (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, calcium salt (2:1)
  • CAS Number : 1258947-30-6
  • Molecular Formula : C25H24NO4CaC_{25}H_{24}NO_{4}\cdot Ca
  • Molecular Weight : Approximately 402.47 g/mol (calcium salt)

This compound exhibits similar mechanisms to its parent compound, targeting HMG-CoA reductase to inhibit cholesterol synthesis and lower LDL cholesterol levels effectively .

Defluoro Pitavastatin acts by competitively inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The inhibition leads to a decrease in cholesterol production in the liver, which subsequently increases the uptake of LDL from the bloodstream .

Pharmacokinetics

The pharmacokinetic profile of Defluoro Pitavastatin shows:

  • Bioavailability : Approximately 51% when administered orally.
  • Half-life : About 12 hours.
  • Metabolism : Primarily excreted unchanged in bile; minimal renal elimination. It is not significantly metabolized by cytochrome P450 enzymes, reducing potential drug-drug interactions .

Lipid-Lowering Effects

Clinical studies demonstrate that Defluoro Pitavastatin effectively reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). A meta-analysis of several trials indicated reductions in LDL-C ranging from 30% to 44% at doses between 1 mg to 4 mg per day .

Dose (mg/day) LDL-C Reduction (%) Total Cholesterol Reduction (%)
13020
23527
44438

Endothelial Function Improvement

A randomized controlled trial involving hypercholesterolemic patients showed that treatment with Defluoro Pitavastatin improved endothelial function as measured by flow-mediated dilation (FMD) and reduced arterial stiffness over an eight-week period. The study reported significant improvements in FMD from baseline values after treatment .

Pleiotropic Effects

Beyond lipid-lowering effects, Defluoro Pitavastatin exhibits pleiotropic effects that contribute to cardiovascular health. These include:

  • Anti-inflammatory Properties : Reduces vascular inflammation and oxidative stress.
  • Improvement in Endothelial Function : Enhances nitric oxide availability, leading to better vasodilation.
  • Potential Antifungal Activity : Recent studies suggest that it may enhance the efficacy of antifungal agents like fluconazole .

Case Studies

  • Cardiac Function Improvement : In a rat model of hypertensive heart failure, administration of Defluoro Pitavastatin resulted in improved cardiac function and survival rates compared to untreated controls .
  • Adverse Effects Monitoring : Clinical trials have reported mild adverse effects such as gastrointestinal symptoms and liver enzyme elevations; however, these were generally transient and resolved upon discontinuation or dose adjustment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification of Defluoro Pitavastatin Calcium Salt?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (845.03 g/mol, C₅₀H₄₈N₂O₈·Ca) and nuclear magnetic resonance (NMR) to verify the absence of fluorine at the C-4 quinoline position compared to the parent compound . Pair with X-ray powder diffraction (XRPD) to analyze crystallinity, referencing characteristic peaks (e.g., 2θ = 10.40°, 13.20°) observed in related calcium salts .

Q. How can this compound be synthesized for laboratory use?

  • Methodological Answer : Start with the desfluoro acid impurity (CAS 847849-67-6). Neutralize with a calcium source (e.g., calcium chloride) in a water-alcohol solvent system. Optimize reaction conditions (0.5–2 mol calcium per mole of starting material) to ensure stoichiometric conversion, and control water content (7–13% w/w) during drying to stabilize the crystalline form .

Q. What solubility properties should researchers anticipate for this compound?

  • Methodological Answer : While empirical data is limited, solubility may resemble Pitavastatin Calcium. Test solubility in DMSO (25–30 mg/mL) or DMF, and use aqueous buffers with organic cosolvents (e.g., 1:1 DMF:PBS) for in vitro assays. Centrifuge suspensions to remove undissolved particles .

Advanced Research Questions

Q. How does the defluoro modification impact HMG-CoA reductase inhibitory activity compared to Pitavastatin Calcium?

  • Methodological Answer : Conduct competitive inhibition assays using purified HMG-CoA reductase. Compare IC₅₀ values of this compound and the parent compound. Use fluorescence-based detection (λmax = 245 nm) to monitor NADPH consumption, ensuring enzyme activity normalization .

Q. What strategies ensure batch-to-batch consistency in synthesizing this compound?

  • Methodological Answer : Implement strict control of water content (4–15% w/w) during storage, validated by Karl Fischer titration. Use HPLC-PDA (photodiode array) to monitor purity (>95%) and track impurities (e.g., lactone derivatives or isomers) via retention time alignment with reference standards .

Q. How can researchers resolve contradictions in stability data across studies?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) under airtight conditions. Analyze degradation products via LC-MS and correlate with XRPD data to identify polymorphic transitions. Adjust storage protocols based on water content thresholds (e.g., >7% w/w prevents crystal dehydration) .

Q. What pharmacological assays are suitable to assess the defluoro variant’s off-target effects?

  • Methodological Answer : Test Rho-kinase inhibition using in vitro kinase assays (e.g., MYPT1 phosphorylation). Compare results with Pitavastatin Calcium to evaluate specificity. Use human aortic smooth muscle cells to model vascular effects, measuring cytoskeletal changes via immunofluorescence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Pitavastatin Calcium Salt
Reactant of Route 2
Defluoro Pitavastatin Calcium Salt

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